molecular formula C6H5N3S B175059 2-(1H-Pyrazol-3-YL)-1,3-thiazole CAS No. 166196-73-2

2-(1H-Pyrazol-3-YL)-1,3-thiazole

Cat. No. B175059
CAS RN: 166196-73-2
M. Wt: 151.19 g/mol
InChI Key: UZOGLHNKDHOSGA-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-3-YL)-1,3-thiazole” is a compound that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . Thiazole, on the other hand, is a heterocyclic compound with a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(1H-Pyrazol-3-YL)-1,3-thiazole” were not found, pyrazole compounds can be synthesized through various methods. For instance, hydrazine-coupled pyrazoles can be synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the base-catalyzed Claisen–Schmidt condensation reaction .

properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGLHNKDHOSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391823
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-YL)-1,3-thiazole

CAS RN

166196-73-2
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-3-yl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolved 1-(thiazol-2-yl)ethanone (1-BA-1, 5 g, 39.7 mmole) in DMF DMA (9.5 g, 2 eq). The resulting mixture was warmed to 100° C. until all the ketone starting material was consumed. This material was concentrated under reduced pressure to give 6.5 g of crude intermediate. This material was dissolved in 25 mL of DCM and 5 mL of HOAc was added, followed by hydrazine (5 g, 4 eq) at 0° C. The resulting mixture was heated at reflux until all the starting material was consumed. The reaction mixture was cooled to rt and neutralized with 30 mL of a saturated NaHCO3 solution. The layers were separated and the aqueous layer was extracted with DCM (2×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by MPLC (eluted with 0-20% MeOH/DCM) to give 2-(1H-pyrazol-5-yl)thiazole (Compound 2-BA-1, ˜6 g). LC/MS: 152.0 m/z (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
DMF DMA
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 2
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 3
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 4
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 5
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 6
2-(1H-Pyrazol-3-YL)-1,3-thiazole

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